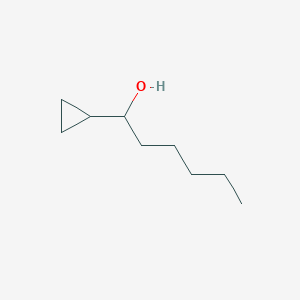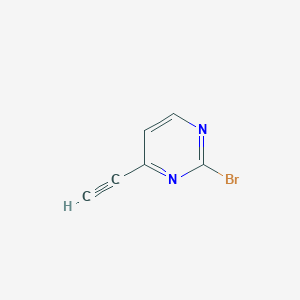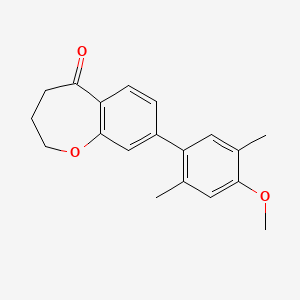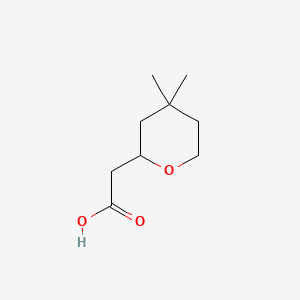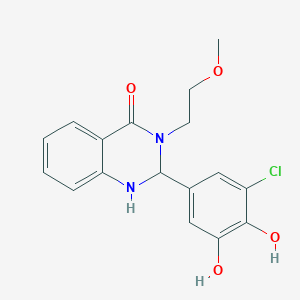
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, dihydroxy, and methoxyethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dihydroxybenzaldehyde and 2-methoxyethylamine.
Condensation Reaction: The aldehyde group of 3-chloro-4,5-dihydroxybenzaldehyde reacts with 2-methoxyethylamine in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinazolinone core or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Ammonia (NH₃), thiols (R-SH).
Major Products
Oxidation Products: Quinones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-4,5-dihydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the methoxyethyl group.
2-(3-Chloro-4,5-dihydroxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-4-one: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
Structural Features: The presence of the methoxyethyl group in 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one may confer unique chemical and biological properties compared to similar compounds.
Biological Activity: Differences in biological activity due to variations in molecular structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H17ClN2O4 |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
2-(3-chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-7-6-20-16(10-8-12(18)15(22)14(21)9-10)19-13-5-3-2-4-11(13)17(20)23/h2-5,8-9,16,19,21-22H,6-7H2,1H3 |
Clé InChI |
AATCJYJVBBWWLJ-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
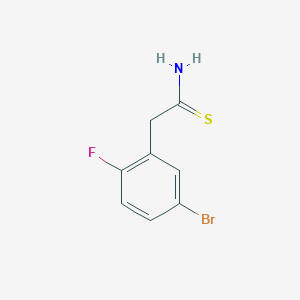
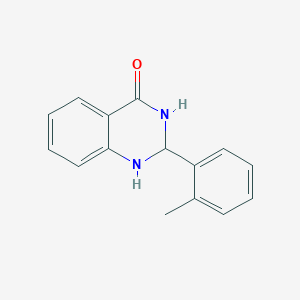
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)


![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)

![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
